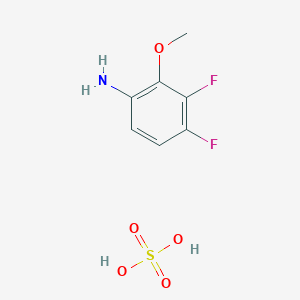

3,4-Difluoro-2-methoxyaniline sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-difluoro-2-methoxyaniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO.H2O4S/c1-11-7-5(10)3-2-4(8)6(7)9;1-5(2,3)4/h2-3H,10H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVPJVCSMVAHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674630 | |

| Record name | Sulfuric acid--3,4-difluoro-2-methoxyaniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-56-2 | |

| Record name | Benzenamine, 3,4-difluoro-2-methoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--3,4-difluoro-2-methoxyaniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluoro-2-methoxyaniline sulfate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. These enhancements include improved metabolic stability, increased binding affinity to target proteins, and better membrane permeability.[1] Within this context, fluorinated anilines have emerged as crucial building blocks for the synthesis of a wide array of pharmacologically active compounds.

This technical guide focuses on 3,4-Difluoro-2-methoxyaniline sulfate (CAS Number: 1072945-56-2), a specialized derivative of this important class of molecules. While often supplied as a stable sulfate salt for ease of handling and improved shelf-life, its utility lies in the reactive potential of its free amine form, 3,4-Difluoro-2-methoxyaniline (CAS Number: 114076-35-6).[2][3][4] This guide will provide an in-depth exploration of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of advanced therapeutic agents, such as kinase inhibitors.

Physicochemical Properties and Characterization

This compound is a white to off-white solid. The sulfate salt form enhances the stability and handling properties of the otherwise reactive free amine.

| Property | Value | Source |

| Chemical Name | This compound | [5][6] |

| CAS Number | 1072945-56-2 | [5][6][7] |

| Molecular Formula | C₇H₉F₂NO₅S | [5] |

| Molecular Weight | 257.21 g/mol | [5][7] |

| Storage | Inert atmosphere, room temperature | [7] |

For synthetic applications, the sulfate salt is typically neutralized to liberate the free amine, 3,4-Difluoro-2-methoxyaniline.

| Property | Value | Source |

| Chemical Name | 3,4-Difluoro-2-methoxyaniline | [2][4][8] |

| Alternate Names | 2-Amino-5,6-difluoroanisole; 3,4-difluoro-2-methoxyphenylamine | [4] |

| CAS Number | 114076-35-6 | [2][3][4][8] |

| Molecular Formula | C₇H₇F₂NO | [2][4][8] |

| Molecular Weight | 159.13 g/mol | [2][4] |

| Purity | ≥95% | [4] |

| Storage | Keep Cold | [2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted anilines like 3,4-Difluoro-2-methoxyaniline typically involves a multi-step process starting from readily available precursors. A common synthetic strategy involves the nitration of a substituted benzene ring, followed by the reduction of the nitro group to an amine.

A plausible synthetic pathway for 3,4-Difluoro-2-methoxyaniline would likely start with a difluorinated benzene derivative. The introduction of the methoxy and nitro groups, followed by reduction, would lead to the desired aniline. The specific regiochemistry of these substitutions is critical and is governed by the directing effects of the substituents on the aromatic ring.

Caption: Generalized synthetic workflow for difluoroaniline derivatives.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The true value of 3,4-Difluoro-2-methoxyaniline lies in its application as a key intermediate in the synthesis of complex, biologically active molecules. Its structural features—a nucleophilic amine for coupling reactions and strategically placed fluorine and methoxy groups to modulate electronic properties and binding interactions—make it an attractive building block for medicinal chemists.

While this compound is broadly categorized as a biochemical for proteomics research, its primary utility is in the synthesis of small molecule inhibitors, particularly for protein kinases.[3][4] Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9] Consequently, kinase inhibitors are a major focus of modern drug development.

The aniline moiety of 3,4-Difluoro-2-methoxyaniline can serve as a versatile handle for constructing the core scaffolds of various kinase inhibitors. For example, it can be used in reactions to form heterocyclic systems, such as quinazolines, which are common cores in many FDA-approved kinase inhibitors.

A representative experimental protocol for the use of a similar fluorinated methoxyaniline in the synthesis of a key intermediate is described below. This protocol illustrates the type of reaction where 3,4-Difluoro-2-methoxyaniline would be a valuable reagent.

Experimental Protocol: Synthesis of a Key Intermediate for a Kinase Inhibitor

This protocol is adapted from a known synthesis of a pyrimidine derivative, a common scaffold in kinase inhibitors, using a related fluorinated methoxyaniline.

Objective: To synthesize a substituted pyrimidine by reacting 4-fluoro-2-methoxyaniline with a chloropyrimidine derivative.

Materials:

-

4-fluoro-2-methoxy-aniline

-

5,6-dimethyl-2-chloro-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine

-

Triethylamine

-

Propylene glycol

-

Dichloromethane

-

Water

Procedure:

-

Combine 4-fluoro-2-methoxy-aniline (1.10 mmol), 5,6-dimethyl-2-chloro-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine (0.84 mmol), triethylamine (1.1 mmol), and propylene glycol (2 ml) in a reaction vessel.

-

Heat the reaction mixture to 140°C for 5 hours.

-

Cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane (10 ml).

-

Wash the organic layer with water.

-

Separate the organic layer and concentrate it to obtain the crude product.

-

Purify the residual oil by column chromatography to yield the final pyrimidine derivative.

Causality of Experimental Choices:

-

High Temperature: The use of a high temperature (140°C) is necessary to drive the nucleophilic aromatic substitution reaction between the aniline and the less reactive chloropyrimidine.

-

Triethylamine: This base is used to neutralize the HCl that is formed as a byproduct of the reaction, preventing it from protonating the aniline starting material and rendering it non-nucleophilic.

-

Propylene Glycol: This high-boiling solvent is suitable for reactions that require elevated temperatures.

-

Workup and Purification: The aqueous wash removes water-soluble byproducts and excess reagents, while column chromatography is a standard method for purifying organic compounds to a high degree.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its free amine form. A comprehensive Safety Data Sheet (SDS) should always be consulted before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools to prevent ignition.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Emergency Procedures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Flush eyes with water as a precaution.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Consult a physician in all cases of significant exposure.

Conclusion

This compound is a valuable and specialized chemical intermediate with significant potential in the field of drug discovery. Its strategic combination of a reactive aniline group with fluorine and methoxy substituents makes it an ideal building block for the synthesis of complex and potent bioactive molecules, particularly kinase inhibitors. Understanding the physicochemical properties, synthetic utility, and safe handling of this compound is essential for researchers and scientists working at the forefront of medicinal chemistry and pharmaceutical development. As the demand for more effective and targeted therapies continues to grow, the importance of key intermediates like 3,4-Difluoro-2-methoxyaniline is set to increase.

References

- 3,4-Difluoro-2-methoxyaniline. Zibo Hangyu Biotechnology Development Co., Ltd. [URL: https://www.guidechem.com/product/114076-35-6.html]

- This compound | CAS 1072945-56-2. Santa Cruz Biotechnology, Inc. [URL: https://www.scbt.

- CAS 114076-35-6 3,4-Difluoro-2-methoxyaniline. BOC Sciences. [URL: https://www.bocsci.com/product/cas-no-114076-35-6-3-4-difluoro-2-methoxyaniline-420849.html]

- 1072945-56-2|this compound. BLD Pharm. [URL: https://www.bldpharm.com/products/1072945-56-2.html]

- This compound | 1072945-56-2. Angene. [URL: https://www.angene.com/product/AG003IGQ]

- 3,4-Difluoro-2-methoxyaniline | CAS 114076-35-6. Santa Cruz Biotechnology, Inc. [URL: https://www.scbt.com/p/3-4-difluoro-2-methoxyaniline-114076-35-6]

- This compound | 1072945-56-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/com/com448611743]

- 3,4-Difluoro-2-methoxyaniline | CAS 114076-35-6. Santa Cruz Biotechnology, Inc. [URL: https://www.scbt.com/p/3-4-difluoro-2-methoxyaniline-114076-35-6]

- This compound | 1072945-56-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/cbi/448611743]

- 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works. ChemicalBook. [URL: https://www.chemicalbook.

- Process for preparing 3,4-difluoroaniline. Google Patents. [URL: https://patents.google.

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/20/7016]

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7644212/]

- Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. MDPI. [URL: https://www.mdpi.com/1420-3049/26/19/5742]

- Process for producing 3,5-difluoroaniline and derivative thereof. Google Patents. [URL: https://patents.google.

- 2,6-Difluoro-4-methoxyaniline | CAS 151414-47-0. Santa Cruz Biotechnology, Inc. [URL: https://www.scbt.com/p/2-6-difluoro-4-methoxyaniline-151414-47-0]

- The role of fluorine in medicinal chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/5494294_The_role_of_fluorine_in_medicinal_chemistry]

- 3,4-Difluoro-2-methoxyaniline | 114076-35-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81230494.htm]

- 3,4-Difluoro-2-methoxyaniline | 114076-35-6. Alachem Co., Ltd. [URL: https://www.alachem.com/pro_32267_3-4-difluoro-2-methoxyaniline]

- Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [URL: https://www.scienceopen.com/document?vid=8e8e8e8e-8e8e-8e8e-8e8e-8e8e8e8e8e8e]

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. IP Innovative Publication Pvt. Ltd. [URL: https://medscidiscovery.com/index.php/msd/article/view/210]

- Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34921994/]

- Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31676236/]

- Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24530227/]

Sources

- 1. Patent Public Search | USPTO [uspto.gov]

- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 3. 114076-35-6 Cas No. | 3,4-Difluoro-2-methoxyaniline | Matrix Scientific [matrixscientific.com]

- 4. scbt.com [scbt.com]

- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 3,4-Difluoro-2-methoxyaniline sulfate

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Difluoro-2-methoxyaniline Sulfate

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and safety considerations for this compound (CAS 1072945-56-2). As a fluorinated aniline derivative, its parent compound, 3,4-Difluoro-2-methoxyaniline, serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The sulfate salt form offers distinct advantages in terms of handling and solubility, making it highly relevant for researchers and professionals in drug development. This document details the compound's chemical identity, core physical properties, expected spectroscopic characteristics, and a robust analytical workflow for its quantification. Furthermore, it addresses key aspects of its synthesis, reactivity, and essential safety protocols to ensure its proper handling and application in a laboratory setting.

Chemical Identity and Molecular Structure

This compound is the sulfuric acid salt of the parent aniline, 3,4-Difluoro-2-methoxyaniline. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aniline ring creates a unique electronic environment that influences its reactivity and properties. The formation of the sulfate salt significantly enhances its polarity and aqueous solubility compared to the free base, which is a critical consideration for many applications in drug development and process chemistry.

| Property | Value | Source |

| IUPAC Name | 3,4-difluoro-2-methoxyaniline;sulfuric acid | N/A |

| CAS Number | 1072945-56-2 | [1] |

| Molecular Formula | C₇H₉F₂NO₅S | [1] |

| Molecular Weight | 257.2 g/mol | [1] |

| Canonical SMILES | COC1=C(C=CC(=C1F)F)N.OS(=O)(=O)O | N/A |

| Parent Compound | 3,4-Difluoro-2-methoxyaniline (CAS: 114076-35-6) | [][3] |

Core Physicochemical Properties

The physicochemical properties of the sulfate salt are dominated by its ionic character. While specific experimental data for the salt is limited, properties can be reliably inferred from the parent compound and the general characteristics of amine salts.

| Property | Value / Description | Rationale & References |

| Appearance | Expected to be a crystalline solid. | The parent compounds of similar anilines are often liquids or low-melting solids that turn brown upon air exposure[4][5]. The salt form introduces ionic bonding, leading to a higher melting point and a solid state at room temperature. |

| Melting Point | Data not available. Expected to be significantly higher than the parent aniline. | Salts have strong ionic interactions, requiring more energy to break the crystal lattice compared to the intermolecular forces of the free base. |

| Boiling Point | Decomposes before boiling. | The boiling point of the parent free base is reported as 223.5°C at 760 mmHg[]. Ionic salts like this typically decompose at high temperatures rather than boiling. |

| Solubility | Expected to have good solubility in water and polar protic solvents (e.g., methanol, ethanol). Low solubility in nonpolar organic solvents. | The parent o-anisidine is only slightly soluble in water[4][6]. The sulfate salt form introduces charge, which dramatically increases solubility in polar solvents like water. |

| Density (Parent Base) | 1.281 g/cm³ | [] |

| pKa | Data not available. The pKa of the conjugate acid (anilinium ion) is expected to be lower than that of aniline (~4.6) due to the electron-withdrawing effects of the fluorine substituents. | This lower pKa means the free aniline is a weaker base. The sulfate salt will be stable in neutral to acidic solutions but will convert to the free base under sufficiently alkaline conditions. |

Spectroscopic Characterization

While specific spectra for the sulfate salt are not publicly available, its structure allows for the prediction of key features that would be observed in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, with complex splitting patterns due to both proton-proton and proton-fluorine coupling. A singlet corresponding to the three methoxy (–OCH₃) protons would be observed, likely in the 3.8-4.0 ppm range. The amine (–NH₃⁺) protons would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbons attached to fluorine would show large one-bond C-F coupling constants. The chemical shifts would be influenced by the methoxy and amino groups.

-

¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with coupling to each other and to adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum would provide clear evidence of the key functional groups:

-

N-H Stretch: A broad absorption band in the 2800-3200 cm⁻¹ region, characteristic of an ammonium (R-NH₃⁺) salt.

-

S=O Stretch: Strong, characteristic absorption bands around 1210-1260 cm⁻¹ and 1040-1060 cm⁻¹ from the sulfate counter-ion.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-O Stretch: A distinct band for the aryl-alkyl ether linkage, typically around 1230-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

Mass Spectrometry (MS)

Analysis by mass spectrometry would focus on the cation (3,4-Difluoro-2-methoxyanilinium).

-

Ionization: Electrospray Ionization (ESI) in positive mode would be the method of choice.

-

Parent Ion: A prominent peak would be observed for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (159.13 g/mol )[3], resulting in a peak at ~160.07 m/z. High-resolution mass spectrometry (HR-MS) could confirm the elemental composition[7].

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy group.

Analytical Workflow for Quantification

For researchers in drug development, accurate quantification of intermediates like 3,4-Difluoro-2-methoxyaniline is critical. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[8]

Workflow Diagram

Caption: LC-MS/MS workflow for quantifying 3,4-Difluoro-2-methoxyaniline.

Detailed Experimental Protocol

This protocol describes a self-validating system for the accurate quantification of 3,4-Difluoro-2-methoxyaniline.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of this compound in methanol.

-

Create a series of calibration standards by spiking the stock solution into the appropriate matrix (e.g., blank plasma, solvent) to achieve a concentration range relevant to the expected sample concentrations.

-

Prepare at least three levels of QC samples (low, medium, and high) independently.

-

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Rationale: SPE is used to remove matrix interferences (salts, proteins) and concentrate the analyte, improving sensitivity and accuracy.[9]

-

To 100 µL of sample, standard, or QC, add an internal standard (an isotopically labeled version of the analyte is ideal).

-

Condition a mixed-mode cation exchange SPE cartridge.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

-

Elute the analyte using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

Rationale: Chromatographic separation prevents ion suppression and distinguishes the analyte from isomers. MRM mode provides high selectivity and sensitivity for quantification.[8]

-

LC System: UPLC or HPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from ~5% B to 95% B over several minutes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: ESI, positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions: one for quantification and one for confirmation.

-

Example Quantifier Transition: m/z 160.1 -> [fragment ion]

-

Example Qualifier Transition: m/z 160.1 -> [different fragment ion]

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Quantify the analyte in samples and QCs by back-calculating from the regression equation. The results for the QC samples must fall within established acceptance criteria (e.g., ±15% of the nominal value) to validate the analytical run.

-

Synthesis and Chemical Reactivity

Synthesis

The synthesis of this compound involves two main stages:

-

Synthesis of the Parent Aniline: The parent compound, 3,4-difluoroaniline, can be synthesized by the nitration of 1,2-difluorobenzene followed by the reduction of the resulting 3,4-difluoronitrobenzene[10]. The methoxy group is typically introduced before or after these steps depending on the overall synthetic strategy. Related fluorinated anilines are valuable starting materials for quinolone antibacterials[11].

-

Salt Formation: The sulfate salt is prepared through a straightforward acid-base reaction. The basic 3,4-Difluoro-2-methoxyaniline is dissolved in a suitable organic solvent (e.g., isopropanol, ethanol) and treated with a stoichiometric amount of sulfuric acid. The resulting salt typically precipitates from the solution and can be isolated by filtration.

Chemical Reactivity and Applications

The utility of 3,4-Difluoro-2-methoxyaniline lies in the reactivity of its primary amino group. It is a versatile nucleophile used in a variety of coupling and condensation reactions.

-

Pharmaceutical Intermediate: As an aniline derivative, it is a key building block for synthesizing a wide range of biologically active molecules. For example, related compounds like 4-Fluoro-2-methoxyaniline are used to prepare 5-Hydroxytryptamine (5-HT3) receptor antagonists and inhibitors for Botulinum neurotoxin[12]. Its structural motifs are found in potential anti-cancer and anti-inflammatory drugs[13].

-

Agrochemicals: Fluorinated anilines are common precursors in the synthesis of modern herbicides and pesticides, where the fluorine atoms can enhance metabolic stability and binding affinity[13][14].

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, the safety profile can be inferred from data on structurally related anilines and fluoro-organic compounds. Aniline derivatives should always be handled as potentially hazardous substances.

| Hazard Class | GHS Statement | Reference |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | [15][16] |

| Skin Irritation | Causes skin irritation. | [15][17] |

| Eye Irritation | Causes serious eye irritation. | [15][17] |

| Target Organ Toxicity | May cause respiratory irritation. | [15][18] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[18]. Ensure that eyewash stations and safety showers are readily accessible[15].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166 or OSHA 29 CFR 1910.133)[15][16].

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure[15].

-

Respiratory Protection: If dust is generated or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter[16].

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[15][18].

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place[15][16].

-

Store locked up and away from incompatible materials such as strong oxidizing agents[18].

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its physicochemical properties, particularly its enhanced aqueous solubility as a sulfate salt, make it a practical alternative to its free base form for various synthetic applications. Understanding its spectroscopic signature, employing robust analytical methods like LC-MS/MS for its quantification, and adhering to strict safety protocols are paramount for its effective and safe utilization. This guide provides the foundational knowledge required by researchers and scientists to confidently incorporate this compound into their development workflows.

References

- Fisher Scientific. (2024, April 1). Safety Data Sheet for 4-Fluoro-2-methoxyaniline.

- Fisher Scientific. (n.d.). Safety Data Sheet for 3,5-Difluoro-4-methoxyaniline.

- Sigma-Aldrich. (2025, July 23). Safety Data Sheet.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet for 3-Fluoro-4-methoxyaniline.

- Apollo Scientific. (n.d.). Safety Data Sheet for 3,4-Difluoroaniline, N-BOC protected.

- BOC Sciences. (n.d.). 3,4-Difluoro-2-methoxyaniline.

- Santa Cruz Biotechnology, Inc. (n.d.). 3,4-Difluoro-2-methoxyaniline.

- Eurofins. (n.d.). Analytical Method Summaries.

- ChemicalBook. (n.d.). 1072945-56-2(this compound) Product Description.

- BLD Pharm. (n.d.). 1072945-56-2|this compound.

- Chemcasts. (n.d.). Thermophysical Properties of 3,5-Difluoro-4-methoxyaniline.

- Japan International Cooperation Agency. (n.d.). III Analytical Methods.

- Eurofins. (2021, May 24). Analytical Method Summaries.

- Eurofins. (2022, November 7). Analytical Method Summaries.

- Chem-Impex. (n.d.). 4-Fluoro-2-methoxyaniline.

- Linqu Organo-chem Co., Ltd. (n.d.). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations.

- Google Patents. (1991). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

- PubMed. (n.d.). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites.

- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.

- ChemicalBook. (2019, November 19). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis.

- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7000, 2-Methoxyaniline.

- ChemicalBook. (n.d.). 3,4-Difluoroaniline(3863-11-4) 1H NMR spectrum.

- PubMed. (2018, November 2). LC-MS/MS Method for Simultaneous Quantification of Heparan Sulfate and Dermatan Sulfate in Urine by Butanolysis Derivatization.

- Wikipedia. (n.d.). p-Anisidine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline.

- Shanghai Talent Chemical Co.,Ltd. (n.d.). P-Anisidine/p-Methoxyaniline/4-Methoxyaniline CAS 104-94-9.

- Wiley. (n.d.). 3,4-Dimethoxyaniline - Optional[1H NMR] - Chemical Shifts - SpectraBase.

Sources

- 1. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-Anisidine - Wikipedia [en.wikipedia.org]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. env.go.jp [env.go.jp]

- 10. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]

- 11. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]

- 12. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 3,4-Difluoro-2-methoxyaniline Sulfate: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Difluoro-2-methoxyaniline sulfate, a fluorinated aniline derivative of increasing importance in medicinal chemistry and drug development. This document details the molecular structure and physicochemical properties of both the free aniline and its sulfate salt. A robust, field-proven protocol for its synthesis, purification, and characterization is presented, with an emphasis on the causal reasoning behind key experimental steps. This guide is intended to serve as a valuable resource for researchers and scientists, providing the necessary technical insights for the effective utilization of this compound in their research and development endeavors.

Introduction

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile building blocks for a vast array of pharmacologically active molecules. The introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated anilines particularly valuable in drug design. 3,4-Difluoro-2-methoxyaniline, with its unique substitution pattern, offers a nuanced combination of electronic and steric properties that can be strategically employed to modulate the therapeutic characteristics of a lead compound. The sulfate salt form enhances the compound's stability and handling properties, making it more amenable to laboratory use and downstream applications.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are fundamental to its application in synthetic chemistry. The properties of both 3,4-Difluoro-2-methoxyaniline and its corresponding sulfate salt are summarized below.

Molecular Structure

The molecular structure of 3,4-Difluoro-2-methoxyaniline features a benzene ring substituted with an amino group, a methoxy group, and two fluorine atoms. The sulfate salt is formed by the protonation of the amino group by sulfuric acid.

Caption: Molecular Structures of 3,4-Difluoro-2-methoxyaniline and its Sulfate Salt.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for easy reference.

| Property | 3,4-Difluoro-2-methoxyaniline | This compound |

| CAS Number | 114076-35-6[1] | 1072945-56-2[2] |

| Molecular Formula | C₇H₇F₂NO[1] | C₇H₉F₂NO₅S[2] |

| Molecular Weight | 159.13 g/mol [1] | 257.21 g/mol [2] |

| Appearance | Not explicitly available, likely a solid or oil | Solid |

| Solubility | Soluble in organic solvents | Soluble in polar solvents, likely water soluble |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with a suitable nitroaromatic precursor. The following protocol is a robust and reproducible method for its preparation.

Synthetic Pathway

The overall synthetic strategy involves the reduction of a nitro group to an amine, followed by the formation of the sulfate salt.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Part A: Synthesis of 3,4-Difluoro-2-methoxyaniline

This procedure details the reduction of 1,2-Difluoro-3-methoxy-4-nitrobenzene to the corresponding aniline. The use of tin(II) chloride in hydrochloric acid is a classic and effective method for this transformation.

Materials:

-

1,2-Difluoro-3-methoxy-4-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 1,2-Difluoro-3-methoxy-4-nitrobenzene in ethanol.

-

Addition of Reducing Agent: To the stirred suspension, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise. The addition should be controlled to manage the exothermic reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3,4-Difluoro-2-methoxyaniline.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Part B: Preparation of this compound

The formation of the sulfate salt is a straightforward acid-base reaction.

Materials:

-

Purified 3,4-Difluoro-2-methoxyaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous diethyl ether or other suitable non-polar solvent

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve the purified 3,4-Difluoro-2-methoxyaniline in a minimal amount of a suitable organic solvent, such as diethyl ether, in a beaker.

-

Acid Addition: While stirring, slowly add a stoichiometric amount of concentrated sulfuric acid dropwise. The sulfate salt will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain pure this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons (which may be broadened or exchangeable). The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon atoms attached to fluorine exhibiting splitting due to C-F coupling. The methoxy carbon will also be present at a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include N-H stretching vibrations for the amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methoxy groups, C=C stretching for the aromatic ring, and C-O and C-F stretching vibrations. For the sulfate salt, characteristic S=O and S-O stretches will be observed. Aromatic amines typically show a strong C-N stretching vibration in the 1335-1250 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of 3,4-Difluoro-2-methoxyaniline is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.[4][5][6] The fragmentation pattern can provide further structural information. For the sulfate salt, electrospray ionization (ESI) would be a suitable technique to observe the protonated molecular ion of the aniline.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. Substituted anilines and their precursors require careful handling due to their potential toxicity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its reagents.[7][8][9][10]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Handling Nitroaromatic Compounds: The nitroaromatic precursor is a potentially toxic and thermally unstable compound. Avoid exposure to heat and incompatible materials.[11][12][13][14][15]

-

Handling Concentrated Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive and can cause severe burns.[2][16][17][18][19] Handle with extreme care, and always add acid to water, never the reverse, when preparing dilutions.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The provided experimental protocols are designed to be both robust and informative, empowering researchers to confidently synthesize and utilize this valuable chemical intermediate. Adherence to the outlined safety procedures is crucial for the well-being of all laboratory personnel.

References

-

VelocityEHS. Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. 2014. [Link]

-

Illinois State University Department of Chemistry. Infrared Spectroscopy. 2015. [Link]

-

University of Colorado Boulder. Amine infrared spectra. [Link]

-

GOV.UK. Sulphuric acid: general information. 2024. [Link]

-

LookChem. Purification of Aniline. [Link]

-

Restek. Nitroaromatics and Isophorone Standard - Safety Data Sheet. 2019. [Link]

-

University of Colorado Boulder. Protective Gear. [Link]

-

PrepChem.com. Synthesis of aniline hydrogen sulfate salt. [Link]

-

International Labour Organization. ICSC 0362 - SULPHURIC ACID, concentrated (> 51% and < 100%). [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. 2023. [Link]

-

Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

-

ResearchGate. Influence of Solvents on IR Spectrum of Aromatic Amines. 2025. [Link]

-

ResearchGate. Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]

-

Reddit. Purify and dry aniline? 2014. [Link]

-

Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

-

Chemistry LibreTexts. Proper Protective Equipment. 2021. [Link]

-

PubMed. Comparison of the substituent effects on the (13)C NMR with the (1)H NMR chemical shifts of CH=N in substituted benzylideneanilines. 2015. [Link]

-

Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. 2009. [Link]

-

ResearchGate. Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. 2025. [Link]

-

Solubility of Things. Personal Protective Equipment (PPE). [Link]

-

ChemNorth. How to Protect Your Skin from Chemicals in the Organic Lab. 2025. [Link]

-

Online Chemistry notes. Aniline - Lab preparation, Properties, Reactions and Uses. 2020. [Link]

- Google Patents. Method for preparing aniline-2-sulfonic acid.

-

ResearchGate. Can anyone suggest a good method to separate Aniline sulfate back to its original form? 2018. [Link]

-

Wikipedia. Volatile organic compound. [Link]

-

Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. 2015. [Link]

-

Studylib. Nitrobenzene SOP: Safety & Handling Procedures. [Link]

- Google Patents. Conversion method of m-dinitrobenzene and preparation method of m-nitroaniline and m-phenylenediamine.

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. 2025. [Link]

-

National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

-

Chemistry Notes. Laboratory Preparation of Aniline, Chemical reactions, and Its Uses. 2022. [Link]

-

YouTube. Preparation of m-dinitrobenzene from nitrobenzene- PART I #experiment #BSc #BCU #SGKmistry. 2020. [Link]

-

ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

-

Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

SpectraBase. Aniline. [Link]

-

ResearchGate. Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. 2025. [Link]

Sources

- 1. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 2. ehs.com [ehs.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. How to Protect Your Skin from Chemicals in the Organic Lab - ChemNorth [chemnorth.com]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]

- 13. studylib.net [studylib.net]

- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. icheme.org [icheme.org]

- 17. gov.uk [gov.uk]

- 18. CCOHS: Sulfuric Acid [ccohs.ca]

- 19. ICSC 0362 - SULFURIC ACID, concentrated (> 51% and < 100%) [chemicalsafety.ilo.org]

A Technical Guide to 3,4-Difluoro-2-methoxyaniline Sulfate: A Strategic Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking the Utility of a Multifunctional Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 3,4-Difluoro-2-methoxyaniline sulfate (CAS: 1072945-56-2) has emerged as a specialized, yet highly valuable, building block for research and development.[1][2][3][4] While commercially available as a sulfate salt to enhance stability and ease of handling, its true synthetic potential lies in the 3,4-difluoro-2-methoxyaniline core (CAS: 114076-35-6).[][6] This guide provides an in-depth analysis of its application in research, focusing on the synergistic effects of its constituent functional groups and its role in the synthesis of targeted therapies, particularly kinase inhibitors.

Table 1: Physicochemical Properties

| Property | Value | CAS Number |

| Chemical Name | This compound | 1072945-56-2[1][2][3][4] |

| Molecular Formula | C₇H₉F₂NO₅S | 1072945-56-2[1][2] |

| Molecular Weight | 257.21 g/mol | 1072945-56-2[3][4] |

| Chemical Name (Free Base) | 3,4-Difluoro-2-methoxyaniline | 114076-35-6[][6] |

| Molecular Formula (Free Base) | C₇H₇F₂NO | 114076-35-6[6] |

| Molecular Weight (Free Base) | 159.13 g/mol | 114076-35-6[6] |

The Strategic Importance of Fluorine and Methoxy Groups in Drug Design

The utility of 3,4-difluoro-2-methoxyaniline in medicinal chemistry is not accidental; it is a direct result of the deliberate incorporation of fluorine and methoxy substituents. These groups are known to profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[7][8]

The Role of Fluorine: The introduction of fluorine atoms into organic molecules is a well-established strategy in drug development.[7][9] Approximately 20% of all pharmaceuticals contain at least one fluorine atom.[7] Its unique properties, including high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, offer several advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, thereby increasing the half-life and bioavailability of a drug.[9]

-

Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in electrostatic interactions with protein targets, enhancing binding affinity and selectivity.[9]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the aniline amine, influencing the molecule's ionization state at physiological pH and thus affecting its solubility and cell permeability.[7]

-

Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier (BBB).[7]

The Role of the Methoxy Group: The methoxy group (-OCH₃) is also a prevalent feature in approved drugs.[8] Its inclusion offers distinct benefits:

-

Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, contributing to ligand-receptor binding interactions.[8]

-

Conformational Control: The methoxy group can exert steric and electronic effects that influence the preferred conformation of the molecule, locking it into a bioactive shape.

-

Improved Physicochemical Properties: It can modulate solubility and lipophilicity, contributing to a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]

The combination of vicinal fluorine atoms and an ortho-methoxy group in 3,4-difluoro-2-methoxyaniline creates a unique electronic and steric environment on the aniline ring, making it a powerful synthon for creating complex, biologically active molecules.

Caption: Influence of functional groups on drug properties.

Application in Kinase Inhibitor Synthesis

A primary application of fluorinated anilines is in the synthesis of kinase inhibitors, a critical class of anti-cancer drugs.[10][11][12] Many FDA-approved kinase inhibitors, such as Gefitinib and Vandetanib, feature a 4-anilinoquinazoline or a similar heterocyclic core.[10] The aniline moiety is crucial as it typically occupies the adenine-binding region of the ATP pocket of the target kinase. The substituents on the aniline ring are key for achieving potency and selectivity.

3,4-Difluoro-2-methoxyaniline is an ideal building block for creating novel inhibitors targeting kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][13] For example, related compounds are used to synthesize potent EGFR inhibitors for non-small-cell lung cancer (NSCLC).[13][14]

Hypothetical Synthetic Workflow: Synthesis of a Novel Anilino-pyrrolotriazine Kinase Inhibitor

The following workflow illustrates how this compound can be utilized in the synthesis of a potential dual VEGFR-2/FGFR-1 inhibitor, based on known pyrrolo[2,1-f][2][15][16]triazine scaffolds.[17]

Caption: Synthetic workflow for a kinase inhibitor.

Experimental Protocols

Protocol 1: Liberation of the Free Aniline Base

Rationale: The sulfate salt is stable but the free aniline is required for nucleophilic reactions. A simple acid-base extraction is used to liberate the reactive amine.

-

Dissolve this compound (1.0 eq) in deionized water (10 mL/g).

-

Add the aqueous solution to a separatory funnel.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is >8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 15 mL/g).

-

Combine the organic layers.

-

Wash the combined organic layers with brine (1 x 10 mL/g).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3,4-Difluoro-2-methoxyaniline as the free base.

Protocol 2: Synthesis of a 4-Anilinoquinazoline Derivative (Illustrative)

Rationale: This protocol demonstrates a typical nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone in the synthesis of many kinase inhibitors.[18] The aniline nitrogen attacks an electron-deficient chlorinated heterocycle.

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-chloroquinazoline starting material (1.0 eq), 3,4-Difluoro-2-methoxyaniline (1.1 eq), and a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq), to the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration, washed with the reaction solvent and then a non-polar solvent like hexanes, and dried.

-

If the product is soluble, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 4-(3,4-difluoro-2-methoxyanilino)quinazoline product.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that provides medicinal chemists with a powerful tool for molecular engineering. The judicious placement of two fluorine atoms and a methoxy group on the aniline scaffold allows for the fine-tuning of a drug candidate's metabolic stability, target affinity, and overall pharmacokinetic profile. Its primary application in the synthesis of kinase inhibitors for oncology and other therapeutic areas underscores its importance in the drug discovery pipeline. Understanding the causality behind the use of such fluorinated synthons is crucial for the rational design of the next generation of targeted therapies.

References

- Vertex AI Search. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis.

- Vertex AI Search. (n.d.). The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1072945-56-2.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1072945-56-2.

- BLD Pharm. (n.d.). 1072945-56-2|this compound.

- Angene. (n.d.). This compound | 1072945-56-2.

- ChemicalBook. (n.d.). 1072945-56-2(this compound) Product Description.

- Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis.

- BOC Sciences. (n.d.). CAS 114076-35-6 3,4-Difluoro-2-methoxyaniline.

- Chem-Impex. (n.d.). 4-Fluoro-2-methoxyaniline.

- Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.

- Santa Cruz Biotechnology. (n.d.). 3,4-Difluoro-2-methoxyaniline | CAS 114076-35-6.

- Ossila. (n.d.). 3-Fluoro-p-anisidine | CAS 366-99-4.

- Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis.

- Zeng, Q., et al. (2016). AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases. PubMed.

- Wallace, E. M., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. PubMed.

- Patriarca, C., et al. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.

- Zhang, Z., et al. (2021). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. PMC - NIH.

- ChemicalBook. (2019). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works.

- Yang, T. H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed.

-

ResearchGate. (2025). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1- f ][2][15][16]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Retrieved from

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. 1072945-56-2|this compound|BLD Pharm [bldpharm.com]

- 4. Angene - this compound | 1072945-56-2 | MFCD11053865 | AG003IGQ [japan.angenechemical.com]

- 6. scbt.com [scbt.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 13. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3,4-Difluoro-2-methoxyaniline Sulfate as a Protein Degrader Building Block

Introduction: The Evolving Landscape of Targeted Protein Degradation and the Role of Advanced Building Blocks

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[3][4] A PROTAC molecule consists of three key components: a ligand that binds the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6] The linker is not merely a passive tether; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[7]

This guide focuses on the strategic application of 3,4-difluoro-2-methoxyaniline sulfate as a sophisticated building block for PROTAC linker synthesis. The incorporation of fluorine into linker structures is a recognized strategy in medicinal chemistry to enhance metabolic stability, modulate cell permeability, and control conformational dynamics.[8] This document provides a comprehensive overview of the rationale for using this building block, detailed synthetic protocols, and a complete workflow for the characterization of the resulting protein degraders.

The Strategic Advantage of a Difluoro-Methoxyphenyl Moiety in PROTAC Linkers

The unique substitution pattern of 3,4-difluoro-2-methoxyaniline offers several potential advantages in the design of next-generation protein degraders:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can shield adjacent metabolic soft spots from enzymatic degradation, potentially increasing the in vivo half-life of the PROTAC.[8]

-

Modulation of Physicochemical Properties: The two electron-withdrawing fluorine atoms can lower the pKa of the aniline nitrogen, influencing its acid-base properties and interaction profile. The methoxy group can also participate in hydrogen bonding. This combination allows for fine-tuning of lipophilicity and polarity, which are critical for cell permeability and solubility.

-

Conformational Control: The substitution pattern on the phenyl ring can introduce a degree of rigidity to the linker, which can help pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.[6] This can reduce the entropic penalty associated with binding.

From Salt to Synthesis: Preparing the Active Building Block

3,4-Difluoro-2-methoxyaniline is often supplied as a sulfate salt for improved stability and handling. However, for synthetic applications, the free aniline is required. The following protocol details the "freebasing" process to liberate the reactive amine.

Experimental Protocol 1: Free Base Generation from this compound

Objective: To convert the sulfate salt of 3,4-difluoro-2-methoxyaniline to its free base form for subsequent synthetic reactions.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound in deionized water in a round-bottom flask.

-

Basification: Prepare a 1 M aqueous solution of NaOH. Slowly add the NaOH solution to the stirred aniline sulfate solution until the pH of the mixture is >10. The free aniline may separate as an oil or remain dissolved.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the aqueous layer with DCM or EtOAc (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free 3,4-difluoro-2-methoxyaniline, which should be used promptly in the next synthetic step.

Designing and Synthesizing a Representative PROTAC

To illustrate the application of 3,4-difluoro-2-methoxyaniline as a building block, we will outline the synthesis of a hypothetical PROTAC targeting the well-characterized bromodomain-containing protein 4 (BRD4) for degradation via recruitment of the Cereblon (CRBN) E3 ligase.

Hypothetical PROTAC Structure (GEM-PRO-01):

Caption: Structure of the hypothetical BRD4 degrader GEM-PRO-01.

Synthetic Workflow Overview

The synthesis of GEM-PRO-01 will be approached in a modular fashion, involving the preparation of a functionalized linker and subsequent coupling to the BRD4 and CRBN ligands.

Caption: Modular synthetic workflow for the hypothetical PROTAC GEM-PRO-01.

Experimental Protocol 2: Synthesis of a Functionalized Linker

Objective: To synthesize an azide-terminated PEG linker attached to the 3,4-difluoro-2-methoxyphenyl core.

Procedure:

-

Amide Bond Formation: React the free 3,4-difluoro-2-methoxyaniline (from Protocol 1) with a commercially available Boc-protected amino-PEG-acid (e.g., Boc-NH-PEG₃-COOH) using a standard peptide coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in DMF.

-

Boc Deprotection: Remove the Boc protecting group from the terminal amine of the PEG chain using trifluoroacetic acid (TFA) in DCM.

-

Azide Installation: Convert the newly freed terminal amine to an azide using an appropriate azidotransfer reagent, such as triflic azide or a commercially available kit. This provides a "clickable" handle for the final conjugation step.

Experimental Protocol 3: Assembly of the Final PROTAC (GEM-PRO-01)

Objective: To couple the functionalized linker with the BRD4 warhead and the CRBN ligand.

Procedure:

-

First Coupling (Amide Bond): Couple the aniline nitrogen of the functionalized linker with a carboxylic acid-functionalized JQ1 derivative using standard amide bond formation conditions (HATU/DIPEA in DMF).

-

Second Coupling (Click Chemistry): The terminal azide on the linker is then "clicked" onto an alkyne-functionalized pomalidomide derivative using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions (e.g., copper(II) sulfate and sodium ascorbate).[]

-

Purification: The final PROTAC compound is purified by reverse-phase preparative HPLC to yield the desired product with high purity.

Comprehensive Characterization of the PROTAC

A rigorous and multi-faceted characterization is essential to validate the function of a novel PROTAC. The following is a proposed workflow for the evaluation of GEM-PRO-01.

Caption: Comprehensive characterization workflow for a novel PROTAC.

Biochemical and Biophysical Characterization

| Assay | Purpose | Key Parameters Measured |

| Surface Plasmon Resonance (SPR) | To quantify the binding affinity of the PROTAC to the POI and E3 ligase individually, and to assess ternary complex formation. | KD (dissociation constant), kon, koff |

| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of binding interactions. | KD, ΔH (enthalpy), ΔS (entropy) |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A homogeneous assay to measure binding and ternary complex formation in solution. | IC₅₀ or KD |

| In Vitro Ubiquitination Assay | To confirm that the PROTAC facilitates the ubiquitination of the target protein in a reconstituted system. | Ubiquitinated POI (detected by Western Blot) |

Cellular Assays

| Assay | Purpose | Key Parameters Measured |

| NanoBRET™ Target Engagement Assay | To measure the engagement of the PROTAC with its target protein inside living cells. | IC₅₀ |

| Western Blot / In-Cell Western | To quantify the degradation of the target protein in cells treated with the PROTAC. | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation) |

| Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®) | To assess the downstream functional consequences of target protein degradation. | GI₅₀ (concentration for 50% growth inhibition) |

| Immunofluorescence | To visualize the reduction of the target protein in cells. | Fluorescence intensity |

In Vivo Evaluation

For promising candidates, in vivo studies are crucial to assess their therapeutic potential. This typically involves:

-

Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in animal models.

-

Pharmacodynamic (PD) studies: To measure the extent and duration of target protein degradation in tissues of interest.

-

Efficacy studies: To evaluate the anti-tumor activity of the PROTAC in relevant xenograft models.

Conclusion and Future Perspectives

This compound represents a valuable and strategically designed building block for the synthesis of advanced protein degraders. The incorporation of a difluoro-methoxyphenyl moiety into the linker of a PROTAC offers a promising avenue to enhance metabolic stability and fine-tune physicochemical properties, which are critical for the development of orally bioavailable and efficacious therapeutics. The modular synthetic strategies and comprehensive characterization workflows outlined in this guide provide a robust framework for researchers to harness the potential of this and other advanced building blocks in the rapidly evolving field of targeted protein degradation. As our understanding of the complex interplay between linker structure and PROTAC function deepens, the rational design of linkers using such specialized chemical motifs will undoubtedly play a pivotal role in the discovery of the next generation of protein degrader therapies.

References

-

Automated Synthesis of Protein Degraders for Drug Discovery. (n.d.). ETH Research Collection. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. (2020). Explor Target Antitumor Ther. [Link]

-

Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022). Bio-Techne. [Link]

-

Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. (2023). Pharmaceuticals (Basel). [Link]

-

Freebasing aniline sulfate. (2025). YouTube. [Link]

-

Structural components of PROTACs. Schematic illustration of their... (n.d.). ResearchGate. [Link]

Sources

- 1. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]

- 2. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. chempep.com [chempep.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]

Navigating the Safety Profile of 3,4-Difluoro-2-methoxyaniline Sulfate: A Technical Guide for Researchers

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

Welcome to this in-depth technical guide on the safe handling and properties of 3,4-Difluoro-2-methoxyaniline sulfate (CAS 1072945-56-2). As a Senior Application Scientist, my goal is to provide you with a comprehensive understanding of this compound, moving beyond a simple recitation of safety data to explain the rationale behind the recommended procedures. This guide is designed for researchers, scientists, and drug development professionals who may work with this or structurally similar fluorinated anilines.

Compound Identity and Known Data

This compound is the sulfate salt of the parent compound 3,4-Difluoro-2-methoxyaniline (CAS 114076-35-6).[1][2][3] While specific, detailed safety data for the sulfate salt is not extensively available, we can infer its toxicological and handling properties from the data on the parent aniline and other related fluorinated aniline compounds. The presence of the sulfate group will primarily affect the physical properties, such as solubility and melting point, but the toxicological profile will be driven by the aniline structure.

Table 1: Physicochemical Properties

| Property | 3,4-Difluoro-2-methoxyaniline | This compound |

| CAS Number | 114076-35-6[3] | 1072945-56-2[1][2][4] |

| Molecular Formula | C₇H₇F₂NO[3][] | C₇H₉F₂NO₅S[1] |

| Molecular Weight | 159.13 g/mol [3][] | 257.2 g/mol [1] |

| Boiling Point | 223.5°C at 760 mmHg[] | Data not available |

| Density | 1.281 g/cm³[] | Data not available |

Hazard Identification and Risk Assessment

Aniline and its derivatives are recognized for their potential toxicity.[6][7] The primary hazards associated with fluorinated anilines include acute toxicity upon ingestion, dermal contact, or inhalation, as well as the potential for skin and eye irritation.[8][9][10]

The core toxicological concern with anilines is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[6] This can lead to cyanosis (a bluish tint to the skin, lips, and nails), headache, dizziness, and in severe cases, unconsciousness and death.[6][8][11] It is crucial to understand that the onset of symptoms may be delayed for several hours after exposure.[6]

Furthermore, fluorinated organic compounds can present additional hazards. Upon combustion, they may release highly toxic and corrosive gases such as hydrogen fluoride and nitrogen oxides.[8][9][11][12][13]

Table 2: Summary of Potential Hazards (based on related compounds)

| Hazard | Description |

| Acute Toxicity | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[8][10] |

| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[9][10][13][14] |

| Eye Damage/Irritation | Can cause serious eye irritation or damage.[8][15][9][10][14] |

| Methemoglobinemia | Can interfere with oxygen transport in the blood.[6] |

| Organ Damage | May cause damage to organs through prolonged or repeated exposure.[8][15] |

| Mutagenicity/Carcinogenicity | Suspected of causing genetic defects and cancer.[8][15] |

Safe Handling and Engineering Controls

A proactive approach to safety is paramount when working with this class of compounds. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

-

Ventilation: Always handle this compound in a well-ventilated area.[16][12][17][18][19] For weighing and transferring, a certified chemical fume hood is mandatory.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[10][12][13]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to prevent direct contact.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[16][10][13]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[10][12][13][17]

Workflow for Safe Handling

The following diagram illustrates a recommended workflow for handling this compound in a research setting.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately.[9][16][14][17][20][21] If breathing is difficult or has stopped, provide artificial respiration.[9][16][14][20][21] Seek immediate medical attention.[9][16][14][17][20]

-

Skin Contact: Immediately remove all contaminated clothing.[17][18][20] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[16][10][14][20][21] Seek immediate medical attention.[16][14][21]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10][14][17][20] Remove contact lenses if present and easy to do.[6][9][10][14] Seek immediate medical attention.[9][14][17]

-